1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea is a complex organic compound characterized by the presence of multiple isocyanate groups. Isocyanates are known for their high reactivity and are widely used in the production of polyurethanes and other polymers
Vorbereitungsmethoden
The synthesis of 1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea typically involves the reaction of amines with phosgene to produce isocyanates . The general reaction can be represented as: [ \text{RNH}_2 + \text{COCl}_2 \rightarrow \text{RNCO} + 2 \text{HCl} ] This reaction proceeds via the formation of a carbamoyl chloride intermediate. Due to the hazardous nature of phosgene, alternative methods such as using oxalyl chloride have been developed . Industrial production methods often involve the use of large-scale reactors and stringent safety protocols to handle the toxic reagents.
Analyse Chemischer Reaktionen
1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ureas and carbon dioxide.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: Isocyanates are electrophilic and react with nucleophiles such as alcohols and amines to form urethanes and ureas. Common reagents used in these reactions include alcohols, amines, and water.
Wissenschaftliche Forschungsanwendungen
1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea has several scientific research applications:
Chemistry: Used in the synthesis of polyurethanes and other polymers.
Medicine: Research into its use as a cross-linking agent in medical devices and implants.
Industry: Utilized in the production of coatings, adhesives, and foams.
Wirkmechanismus
The mechanism of action of 1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds, leading to the formation of polymers and other complex structures . The molecular targets include hydroxyl and amine groups, which are commonly found in various substrates.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea include other diisocyanates such as toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI) . Compared to these compounds, this compound offers unique properties due to the presence of silicon atoms, which can enhance the thermal stability and mechanical properties of the resulting polymers .
Eigenschaften
CAS-Nummer |
85314-83-6 |
---|---|
Molekularformel |
C20H18N8O6Si2 |
Molekulargewicht |
522.6 g/mol |
IUPAC-Name |
1-[diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea |
InChI |
InChI=1S/C20H18N8O6Si2/c29-13-23-35(24-14-30,17-7-3-1-4-8-17)27-19(33)21-11-12-22-20(34)28-36(25-15-31,26-16-32)18-9-5-2-6-10-18/h1-10H,11-12H2,(H2,21,27,33)(H2,22,28,34) |
InChI-Schlüssel |
LGSQVEXWRRGLQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](NC(=O)NCCNC(=O)N[Si](C2=CC=CC=C2)(N=C=O)N=C=O)(N=C=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.